molecular formula C15H18N6O4S B2444123 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034376-51-5

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2444123
CAS RN: 2034376-51-5
M. Wt: 378.41
InChI Key: ZRBAQFDZNNBBFU-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N6O4S and its molecular weight is 378.41. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Applications

A series of derivatives similar to the compound demonstrated moderate antifungal activities against phytopathogenic fungi, with some compounds showing significant inhibition activities that outperformed commercial fungicides. This suggests potential applications in agriculture to protect crops from fungal diseases (Wu et al., 2012). Additionally, other research focusing on heterocyclic compounds based on pyrazole showed antimicrobial activity, which might indicate a broader spectrum of biocidal applications, including bacterial infections (El‐Emary et al., 2002).

Enzyme Inhibition for Respiratory Diseases

A compound named AZD9668, which shares structural similarities with the compound , was identified as a novel, oral inhibitor of neutrophil elastase (NE). NE plays a critical role in the inflammatory process, mucus overproduction, and lung tissue damage associated with respiratory diseases such as bronchiectasis and chronic obstructive pulmonary disease. The pharmacological characterization of AZD9668 revealed its potential to reduce lung inflammation and the associated structural and functional changes in human diseases, highlighting a promising therapeutic pathway for treating NE-driven respiratory conditions (Stevens et al., 2011).

Novel Polyimides for Heavy Metal Ion Removal

Research into novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties based on a new aromatic diamine demonstrated the polymers' capability in the removal of Co(II) and Ni(II) ions from aqueous solutions. The study suggests potential applications in environmental remediation, specifically in treating water contaminated with heavy metals (Mansoori & Ghanbari, 2015).

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, related to the compound of interest, was studied for its molecular interaction with the CB1 cannabinoid receptor. These studies are crucial for understanding how structural variations in molecules affect their binding and activity at biological targets, potentially guiding the design of new therapeutic agents (Shim et al., 2002).

properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4S/c1-19-12(8-13(18-19)11-4-3-5-16-9-11)10-17-14(22)20-6-7-21(15(20)23)26(2,24)25/h3-5,8-9H,6-7,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBAQFDZNNBBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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